N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a fluorine atom, a tetrazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The fluorine substitution is introduced via electrophilic aromatic substitution. The tetrazole ring is synthesized through a cycloaddition reaction involving azides and nitriles. The final step involves coupling the benzothiazole and tetrazole intermediates with phenoxyacetamide under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency reactors, and employing purification techniques such as recrystallization and chromatography to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The tetrazole ring may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Fluoxetine related compound C
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide stands out due to its unique combination of a fluorinated benzothiazole ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C14H11FN2O2S
- Molecular Weight : 288.31 g/mol
- CAS Number : Not specified in the available literature.
Structural Features
The compound features a benzothiazole moiety, which is known for various biological activities, linked to a phenoxy acetamide group through a tetrazole ring. The presence of the fluorine atom enhances its pharmacological properties by potentially increasing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that modifications in the benzothiazole structure can enhance activity against resistant strains .
Anticancer Properties
Research indicates that compounds with similar scaffolds exhibit anticancer activity. For example, derivatives of benzothiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . The specific activity of this compound remains to be fully elucidated but is expected to align with these findings.
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . The potential of this compound in this regard warrants further investigation.
Neuroprotective Activity
Recent studies suggest that similar compounds may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism often involves modulation of ion channels and neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzothiazole or phenoxy rings can significantly alter potency and selectivity towards biological targets. For instance:
Modification | Effect on Activity |
---|---|
Fluorination at position 6 | Increased lipophilicity and potential binding affinity |
Variation in phenoxy substituents | Altered selectivity towards specific receptors or enzymes |
Case Study 1: Antimicrobial Testing
In a study evaluating various benzothiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated moderate antibacterial activity with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Case Study 2: Anticancer Evaluation
A derivative featuring a similar scaffold was tested for anticancer properties against human cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at concentrations lower than those used for traditional chemotherapeutics .
Properties
Molecular Formula |
C16H11FN6O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H11FN6O2S/c17-10-1-6-13-14(7-10)26-16(19-13)20-15(24)8-25-12-4-2-11(3-5-12)23-9-18-21-22-23/h1-7,9H,8H2,(H,19,20,24) |
InChI Key |
JLCFXZOJSLGBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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